molecular formula C11H12FN3O B12153467 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine

Cat. No.: B12153467
M. Wt: 221.23 g/mol
InChI Key: KAMZFYAIDNHZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine: is an organic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Propan-1-Amine Chain:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced derivatives of the oxadiazole ring or fluorophenyl group.

    Substitution: Introduction of various substituents on the fluorophenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology:

    Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Specialty Chemicals: It can be used in the production of specialty chemicals with specific applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 3-(2-Fluorophenyl)-1,2,4-oxadiazole
  • 4-Fluoroamphetamine
  • 3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propan-1-amine

Comparison:

  • 3-(2-Fluorophenyl)-1,2,4-oxadiazole: Similar in structure but differs in the position of the fluorophenyl group, which can affect its reactivity and binding properties.
  • 4-Fluoroamphetamine: Shares the fluorophenyl group but lacks the oxadiazole ring, leading to different pharmacological and chemical properties.
  • 3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propan-1-amine: Contains a dioxolane ring instead of an oxadiazole ring, resulting in different chemical behavior and applications.

The uniqueness of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine lies in its combination of the fluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine

InChI

InChI=1S/C11H12FN3O/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13/h3-6H,1-2,7,13H2

InChI Key

KAMZFYAIDNHZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.